REACTION_CXSMILES
|
[Na].[N+:2]([CH:5]([CH3:7])[CH3:6])([O-:4])=[O:3].[CH:8]1[CH:9]=[CH:10][C:11]([CH:16]=[O:17])=[C:12]([CH:14]=[O:15])[CH:13]=1.OS(O)(=O)=O.[CH3:23]O>O>[CH3:23][O:15][CH:14]1[C:12]2[C:11](=[CH:10][CH:9]=[CH:8][CH:13]=2)[CH:16]([C:5]([CH3:7])([N+:2]([O-:4])=[O:3])[CH3:6])[O:17]1 |^1:0|
|
Name
|
|
Quantity
|
256 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=C(C1)C=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed with MeOH
|
Type
|
STIRRING
|
Details
|
The filtrate is stirred at rt for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
by adding 3 N NaOH
|
Type
|
CONCENTRATION
|
Details
|
The solution is then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the MeOH
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous solution is extracted twice with Et2O
|
Type
|
WASH
|
Details
|
The combined organic layers are washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation of remaining solvent at 50° C. (oil pump vacuum)
|
Type
|
CUSTOM
|
Details
|
leaves 195 g (106% of theoretical, 86% pure by GC) of a brown liquid, which
|
Type
|
CUSTOM
|
Details
|
A portion of the crude material can be purified by flash chromatography over silica gel (9:1 cyclohexane/EtOAc)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |